molecular formula C24H25FN2O4 B2634526 4-(4-(allyloxy)benzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 636989-60-1

4-(4-(allyloxy)benzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2634526
CAS No.: 636989-60-1
M. Wt: 424.472
InChI Key: FSIRCGYXCXUTQV-UHFFFAOYSA-N
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Description

4-(4-(allyloxy)benzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an allyloxy group, a dimethylaminoethyl group, a fluorophenyl group, and a hydroxy-pyrrolone core, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(allyloxy)benzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Allyloxybenzoyl Intermediate: This step involves the reaction of 4-hydroxybenzoyl chloride with allyl alcohol under basic conditions to form 4-(allyloxy)benzoyl chloride.

    Synthesis of the Pyrrolone Core: The pyrrolone core is synthesized by reacting the allyloxybenzoyl chloride with an appropriate amine, such as 2-(dimethylamino)ethylamine, under controlled conditions.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-(allyloxy)benzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The allyloxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-(allyloxy)benzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(methoxy)benzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
  • 4-(4-(ethoxy)benzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Uniqueness

The presence of the allyloxy group in 4-(4-(allyloxy)benzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one distinguishes it from similar compounds. This group may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4/c1-4-15-31-19-11-7-17(8-12-19)22(28)20-21(16-5-9-18(25)10-6-16)27(14-13-26(2)3)24(30)23(20)29/h4-12,21,28H,1,13-15H2,2-3H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSZRGSROVWWPL-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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